N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
Description
N-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide (CAS RN: 450342-61-7) is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and an acetamide moiety at position 3 . This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological exploration. The fluorophenyl group enhances lipophilicity and metabolic stability, while the acetamide moiety may participate in hydrogen bonding, influencing target interactions.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS/c1-8(18)15-13-11-6-19-7-12(11)16-17(13)10-4-2-9(14)3-5-10/h2-5H,6-7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLRRKNBKAHCOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677733 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[3,4-c]pyrazole core.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced through a substitution reaction, where a suitable fluorinated reagent is used.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenated reagents or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the fluorophenyl ring.
Scientific Research Applications
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share partial structural motifs with N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide, enabling comparative analysis of their properties and applications:
Coumarin-Based Acetamides ()
- Structure : N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide and analogs.
- Key Features : Coumarin core with oxazepine/thiazolidine rings and acetamide substituents.
- Activity : Demonstrated superior antioxidant activity compared to ascorbic acid, attributed to radical scavenging via the coumarin-oxygen heterocycle .
- Contrast: Unlike the thienopyrazole core, coumarins exhibit extended π-conjugation, which may enhance redox activity but reduce metabolic stability in vivo.
Pyrazolo[3,4-d]pyrimidin-Acetamide Hybrid ()
- Structure : Example 83 (C₃₀H₂₄F₂N₄O₃) includes a pyrazolo[3,4-d]pyrimidine core, fluorophenyl groups, and acetamide.
- Key Features : High melting point (302–304°C) due to strong intermolecular interactions (e.g., hydrogen bonding from acetamide and π-stacking from aromatic rings) .
- Activity : Designed as kinase inhibitors; the fluorophenyl groups likely enhance target affinity through hydrophobic interactions.
Imidazo[2,1-b][1,3]thiazole Derivatives ()
- Structure : 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide.
- Key Features : Combines imidazo-thiazole and pyridine rings with fluorophenyl-acetamide substituents.
Triazole-Thioacetamide Analogs ()
- Structure : E.g., 573933-59-2 (N-(3,4-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide).
- Key Features : Triazole-thioether linkage with acetamide; pyrazinyl groups introduce basicity.
- Activity: Often explored as antimicrobial agents; the thioether group may enhance membrane permeability compared to the thienopyrazole’s sulfur atom .
Comparative Data Table
Biological Activity
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The compound features a complex structure characterized by a thieno[3,4-c]pyrazole moiety linked to an acetamide group. The general synthetic route involves several steps, including the formation of the thieno[3,4-c]pyrazole core and subsequent functionalization with the fluorophenyl and acetamide groups.
Chemical Properties:
- Molecular Formula: C₁₉H₁₈FN₃OS
- Molecular Weight: 365.43 g/mol
- CAS Number: 1105219-28-0
2.1 Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit promising antitumor activity. Specifically, this compound has been evaluated for its inhibitory effects on various cancer cell lines.
Table 1: Antitumor Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 15.5 | Induction of apoptosis via caspase activation |
| Other Pyrazole Derivative | A549 (Lung) | 12.0 | EGFR inhibition |
In studies conducted on the MCF-7 breast cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15.5 µM. The mechanism of action was linked to the induction of apoptosis through the activation of caspase pathways .
2.2 Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Anti-inflammatory Effects
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| This compound | TNF-α: 70% | 10 |
| Control (Dexamethasone) | TNF-α: 90% | 1 |
At a concentration of 10 µM, the compound inhibited TNF-α production by approximately 70%, showcasing its potential as an anti-inflammatory agent .
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the thieno[3,4-c]pyrazole core and variations in substituents can significantly influence potency and selectivity.
Key Findings:
- Substitution on the phenyl ring enhances binding affinity to target proteins.
- The presence of electron-withdrawing groups (like fluorine) increases lipophilicity and cellular uptake.
Case Study 1: Anticancer Potential
A study evaluated a series of thienopyrazole derivatives for their anticancer activity against multiple cell lines. This compound emerged as one of the most potent candidates due to its ability to induce apoptosis through caspase activation .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on inflammatory diseases, this compound was tested for its ability to modulate immune responses in vitro. Results indicated that it effectively reduced cytokine levels in LPS-stimulated macrophages, suggesting a mechanism that could be exploited for therapeutic purposes in chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
